![molecular formula C14H12N2O B3098062 5-Benzyloxy-2-cyanomethylpyridine CAS No. 132807-32-0](/img/structure/B3098062.png)
5-Benzyloxy-2-cyanomethylpyridine
Overview
Description
5-Benzyloxy-2-cyanomethylpyridine is an organic compound with the molecular formula C10H10N2O. It is a colorless liquid with a faint odor and is soluble in most organic solvents. This compound has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
5-Benzyloxy-2-cyanomethylpyridine has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C9, as a reagent in the synthesis of other compounds, and as a ligand in the study of metal complexes. It has also been used in the study of the pharmacology of drugs and in the study of the structure and function of proteins.
Mechanism of Action
Target of Action
The primary target of 5-Benzyloxy-2-cyanomethylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely related to its properties as an organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway are likely related to the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that it may be readily prepared and generally environmentally benign .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Advantages and Limitations for Lab Experiments
The use of 5-benzyloxy-2-cyanomethylpyridine in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easily synthesized. In addition, this compound has been found to be relatively stable and to have a low toxicity. However, this compound has a limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 5-benzyloxy-2-cyanomethylpyridine. One potential direction is to further study its mechanism of action and biochemical and physiological effects. In addition, this compound could be used in the development of new drugs and other compounds. Finally, this compound could be used in the study of the structure and function of proteins and other molecules.
properties
IUPAC Name |
2-(5-phenylmethoxypyridin-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-13-6-7-14(10-16-13)17-11-12-4-2-1-3-5-12/h1-7,10H,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBPWKCNAHPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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